(3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone
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Overview
Description
(3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone is an organic compound that features a brominated methoxyphenyl group attached to a piperazine ring through a methanone linkage
Preparation Methods
The synthesis of (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzaldehyde and piperazine.
Reaction Conditions: The aldehyde group of 3-bromo-4-methoxybenzaldehyde is reacted with piperazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.
Product Isolation: The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the methanone linkage can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound is used in research to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxyphenyl group and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
(3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone can be compared with similar compounds, such as:
(4-Methoxyphenyl)(piperazin-1-yl)methanone: Lacks the bromine atom, which may affect its binding affinity and biological activity.
(3-Bromo-4-hydroxyphenyl)(piperazin-1-yl)methanone: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and solubility.
(3-Bromo-4-methoxyphenyl)(morpholin-4-yl)methanone: Features a morpholine ring instead of a piperazine ring, potentially altering its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-17-11-3-2-9(8-10(11)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGKCLFSCWXWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCNCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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